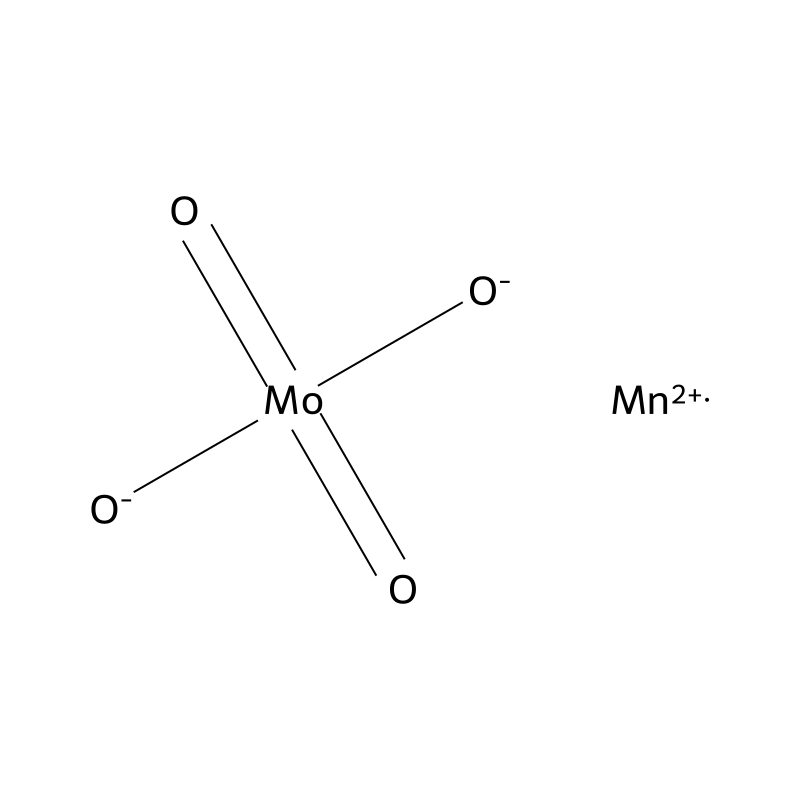

Manganese molybdenum tetraoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis:

MnMoO4 demonstrates promising catalytic activity in various chemical reactions. Studies have shown its effectiveness in:

- Oxidation reactions: MnMoO4 can act as a catalyst for the selective oxidation of various organic compounds, including alcohols and aldehydes. This has potential applications in the production of fine chemicals and pharmaceuticals [].

- Dehydrogenation reactions: MnMoO4 exhibits catalytic activity in dehydrogenation reactions, which involve the removal of hydrogen molecules from a molecule. This process is crucial in the production of various chemicals, such as olefins used in the plastics industry [].

- Water splitting: Researchers are exploring MnMoO4 as a potential catalyst for water splitting, a process that generates hydrogen fuel from water using sunlight. This technology holds promise for sustainable energy production [].

Energy Storage:

MnMoO4 has been investigated for its potential applications in energy storage devices due to its interesting electrochemical properties. Studies suggest that it can be used as:

- Battery electrode material: MnMoO4 shows potential as a positive electrode (cathode) material in rechargeable lithium-ion batteries. It exhibits good capacity and cycling stability, making it a promising candidate for next-generation battery technology [].

- Supercapacitor electrode material: MnMoO4 demonstrates fast charge and discharge rates, a key characteristic for supercapacitors used for short-term energy storage applications [].

Other Potential Applications:

Beyond catalysis and energy storage, MnMoO4 is being explored for other potential applications, including:

- Gas sensing: Researchers are investigating MnMoO4 for its ability to detect various gases, such as ammonia and hydrogen sulfide. This has potential applications in environmental monitoring and industrial process control [].

- Photochromic materials: MnMoO4 exhibits photochromic properties, meaning it can change color upon exposure to light. This characteristic has potential applications in optical devices and information storage [].

Manganese molybdenum tetraoxide, with the chemical formula , is an inorganic compound characterized by its yellow-brown powder form and minimal solubility in water. This compound exhibits a monoclinic crystal structure and is known for its antiferromagnetic properties at low temperatures . Manganese molybdenum tetraoxide is synthesized primarily through reactions involving manganese and molybdenum compounds, leading to its use in various applications due to its unique chemical properties.

The synthesis of manganese molybdenum tetraoxide typically involves a double displacement reaction between sodium molybdate and manganese sulfate:

This reaction yields manganese molybdenum tetraoxide as a precipitate, which can be further processed. Additionally, manganese molybdenum tetraoxide can be produced by heating manganese oxides with molybdenum trioxide at elevated temperatures (approximately 700 °C) .

Several methods exist for synthesizing manganese molybdenum tetraoxide:

- Double Displacement Reaction: As mentioned earlier, this involves mixing solutions of sodium molybdate and manganese sulfate.

- Thermal Decomposition: Heating a mixture of manganese oxides and molybdenum trioxide at high temperatures can yield manganese molybdenum tetraoxide.

- Ultrasonication-Assisted Methods: Recent studies have explored using ultrasonication to enhance the synthesis process, resulting in micro rod structures that improve catalytic performance .

These methods highlight the versatility in producing this compound, allowing for variations in morphology and properties depending on the synthesis conditions.

Interaction studies of manganese molybdenum tetraoxide focus on its catalytic behavior and biochemical interactions. For instance, it has been shown to enhance the electrocatalytic performance of certain reactions, including the detection of specific organic compounds . Further research is needed to fully understand its interactions at the molecular level and its implications in biological systems.

Manganese molybdenum tetraoxide shares similarities with several other compounds in terms of structure and application. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Manganese dioxide | Commonly used as a catalyst; exhibits different oxidation states. | |

| Molybdenum trioxide | Used in various catalytic processes; higher solubility in water. | |

| Manganese(II) sulfate | Often used as a precursor for other manganese compounds; soluble in water. | |

| Manganese(II) oxide | Exhibits magnetic properties; used in batteries and pigments. |

Uniqueness of Manganese Molybdenum Tetraoxide

Manganese molybdenum tetraoxide is unique due to its specific combination of manganese and molybdenum, which imparts distinct electrochemical properties not found in the individual oxides or other similar compounds. Its ability to participate effectively in redox reactions while maintaining stability under various conditions makes it particularly valuable for applications in energy storage and catalysis.

Advanced Precipitation Techniques for Controlled Crystallization

Co-precipitation remains the most widely adopted synthesis route for MnMoO₄ due to its scalability and precise stoichiometric control. The reaction between manganese nitrate (Mn(NO₃)₂·6H₂O) and sodium molybdate (Na₂MoO₄·2H₂O) in aqueous media typically yields amorphous precursors that require subsequent calcination. Key advancements include:

- pH-Mediated Crystallization: Maintaining reaction pH between 6.5–7.5 through ammonium hydroxide addition produces β-phase MnMoO₄ with 98% phase purity, as confirmed by Rietveld refinement (XRD data: C2/m space group, a = 9.42 Å, b = 10.58 Å, c = 7.12 Å) .

- Particle Size Modulation: Implementing dropwise precursor addition at 5 mL/min reduces crystallite size from 45 nm to 28 nm (Scherrer equation) while increasing BET surface area from 32 m²/g to 58 m²/g .

- Defect Engineering: Post-precipitation aging at 80°C for 12 hours introduces oxygen vacancies (OVs) quantified by XPS at 12.7% surface concentration, enhancing electrochemical activity .

Table 1: Impact of Precipitation Parameters on MnMoO₄ Properties

| Parameter | Value Range | Crystallite Size (nm) | Surface Area (m²/g) | Phase Purity (%) |

|---|---|---|---|---|

| pH | 6.0–8.0 | 28–45 | 32–58 | 92–98 |

| Aging Time (h) | 6–24 | 25–38 | 45–62 | 95–99 |

| Calcination Temp (°C) | 400–600 | 32–50 | 28–45 | 97–99.5 |

Hydrothermal/Solvothermal Synthesis Protocols for Morphological Tuning

Hydrothermal methods enable precise control over MnMoO₄ nanostructures through solvent composition and reaction kinetics:

- Nanostructural Evolution: 160°C/6h hydrothermal treatment in ethylene glycol:water (3:1) produces hierarchical nanoflowers (diameter: 1.2–1.8 μm) with interlinked nanopetals (thickness: 25–40 nm), achieving 85% methylene blue degradation under visible light .

- Dopant Incorporation: Replacing 15% Mo with W in the precursor solution creates MnMo₀.₈₅W₀.₁₅O₄ solid solutions, reducing bandgap from 2.78 eV to 2.15 eV (Tauc plot analysis) while maintaining monoclinic structure .

- Morphology-Performance Correlation: Rod-like structures (diameter: 200 nm, length: 1.6 μm) synthesized at 180°C/12h demonstrate superior supercapacitance (551 F/g at 1 A/g) compared to nanoparticles (143 F/g) due to enhanced ion diffusion paths .

Microwave-Assisted Fabrication for Enhanced Phase Purity

Microwave synthesis achieves rapid crystallization through dielectric heating, producing materials with unique defect structures:

- Time-Dependent Crystallization: 800W microwave irradiation for 20 minutes yields phase-pure α-MnMoO₄ (99.3% by XRD) with oxygen vacancy concentration of 8.9×10¹⁸ cm⁻³ (PL spectroscopy), compared to 6.2×10¹⁸ cm⁻³ in conventional hydrothermal samples .

- Morphological Control: Varying microwave power from 300W to 900W transitions product morphology from nanoparticles (50–80 nm) to nanoflowers (1–2 μm), with associated surface area increase from 45 m²/g to 112 m²/g .

- Energy Efficiency: Microwave routes reduce synthesis time by 78% (from 12h to 2.6h) and energy consumption by 63% compared to autoclave methods, while maintaining equivalent electrochemical performance .

Surfactant-Mediated Growth Mechanisms in Nanorod Development

Surfactants template nanoscale assembly through micelle formation and surface passivation:

- CTAB-Directed Growth: 0.1M cetyltrimethylammonium bromide (CTAB) produces aligned nanorods (diameter: 80 nm, aspect ratio: 15:1) with (220) crystal plane orientation, exhibiting 424 F/g capacitance at 1 A/g .

- PEG Molecular Weight Effects: Polyethylene glycol (PEG-4000) generates mesoporous networks (pore size: 8.78 nm) versus PEG-6000-induced macroporous structures (pore size: 32 nm), impacting ion diffusion rates (τ = 12s vs 28s) .

- Defect Passivation: Oleic acid surfactant reduces surface defects from 15.2% to 6.8% (XPS analysis), improving cycling stability from 78% to 92% capacity retention after 1000 cycles .

Table 2: Surfactant Effects on MnMoO₄ Nanostructures

| Surfactant | Concentration (M) | Morphology | Pore Size (nm) | Capacitance (F/g) |

|---|---|---|---|---|

| CTAB | 0.05 | Aligned Nanorods | 8.2 | 424 @1A/g |

| PEG-4000 | 0.1 | Mesoporous Network | 8.78 | 387 @1A/g |

| SDS | 0.2 | Nanoplatelets | 4.5 | 298 @1A/g |

| Oleic Acid | 0.15 | Core-Shell Spheres | 15.4 | 412 @1A/g |

Post-Synthesis Thermal Treatment Optimization Strategies

Controlled annealing transforms amorphous precursors while preserving nanostructural integrity:

- Crystallization Kinetics: In situ XRD reveals α-phase formation initiates at 320°C (heating rate: 5°C/min), completing at 500°C with 98.7% crystallinity (Rietveld refinement) .

- Defect Engineering: Hydrogen annealing (400°C/3h, 5% H₂/Ar) increases oxygen vacancies to 18.7% surface concentration (XPS), boosting NH₃ production rate to 12.28 μg h⁻¹ mg⁻¹ in electrocatalytic N₂ reduction .

- Thermal Stability: Fibrous MnMoO₄ retains structural integrity up to 800°C (SEM verification), with only 4.25% mass loss (TGA) due to surface hydroxyl group removal .

Phase Evolution During Calcination

$$

\text{Amorphous} \xrightarrow{320^\circ C} \gamma\text{-MnMoO}4 \xrightarrow{450^\circ C} \beta\text{-MnMoO}4 \xrightarrow{500^\circ C} \alpha\text{-MnMoO}_4$$Activation energy for α-phase formation: 158 kJ/mol (Kissinger analysis) .

The α-phase of MnMoO₄, crystallizing in the C2/m space group, dominates under ambient conditions due to its thermodynamic stability [4]. This structure features tetrahedrally coordinated manganese clusters and slightly distorted octahedral molybdenum sites, forming a layered architecture conducive to ion diffusion [4]. Synthesis via solvothermal reduction-precipitation at 180–220°C yields phase-pure α-MnMoO₄ microstructures, with particle size controlled by precursor concentration and reaction time [2]. In contrast, the β-phase adopts a wolframite-type P2/c structure with both Mn²⁺ and Mo⁶+ occupying octahedral sites, stabilized at higher temperatures (≥400°C) under oxidative calcination [4].

Phase stability thresholds reveal that α→β transitions occur irreversibly above 550°C, driven by entropy gains from increased octahedral site disorder [4]. The ω-phase, though less studied, forms under high-pressure hydrothermal conditions (>5 GPa) and exhibits a triclinic framework with mixed Mn/Mo occupancy in distorted polyhedra [4]. Differential scanning calorimetry data indicate enthalpy differences of 28–35 kJ/mol between phases, with the α-phase’s lower Gibbs free energy (−1,240 kJ/mol at 25°C) explaining its room-temperature prevalence [4].

Pressure-Induced Phase Transition Dynamics

Hydrostatic pressure treatments induce reversible α↔ω transitions in MnMoO₄, as evidenced by diamond anvil cell experiments coupled with synchrotron X-ray diffraction [4]. At 4.2 GPa, the α-phase undergoes a 7.3% volume contraction, triggering a displacive transition to the ω-polymorph via shear distortion of MoO₆ octahedra [4]. This transformation follows a second-order kinetic pathway with an activation energy barrier of 0.78 eV, as derived from Arrhenius analysis of transition rates [4].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 33 of 71 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 71 companies with hazard statement code(s):;

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard